![molecular formula C11H8N4O2S B177821 2-[2-(2-Oxoindol-3-yl)hydrazinyl]-1,3-thiazol-4-one CAS No. 22915-25-9](/img/structure/B177821.png)
2-[2-(2-Oxoindol-3-yl)hydrazinyl]-1,3-thiazol-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(2-Oxoindol-3-yl)hydrazinyl]-1,3-thiazol-4-one is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a synthetic compound that is commonly used as a research tool in the fields of biochemistry, pharmacology, and medicinal chemistry.
Mécanisme D'action
The mechanism of action of 2-[2-(2-Oxoindol-3-yl)hydrazinyl]-1,3-thiazol-4-one involves the inhibition of specific enzymes and receptors in the body. It has been shown to inhibit the activity of protein kinases, which are enzymes involved in cell signaling and regulation. It also inhibits the activity of certain receptors, such as the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[2-(2-Oxoindol-3-yl)hydrazinyl]-1,3-thiazol-4-one are complex and varied. It has been shown to have both neuroprotective and neurotoxic effects, depending on the concentration and duration of exposure. It has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-[2-(2-Oxoindol-3-yl)hydrazinyl]-1,3-thiazol-4-one in lab experiments is its high selectivity for certain enzymes and receptors. This allows researchers to study the specific effects of inhibiting these targets without affecting other cellular processes. However, one limitation of using this compound is its potential toxicity at high concentrations, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 2-[2-(2-Oxoindol-3-yl)hydrazinyl]-1,3-thiazol-4-one. One area of interest is its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of research is the development of more selective and potent inhibitors of specific enzymes and receptors, which may have greater therapeutic potential. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential limitations in clinical use.
Méthodes De Synthèse
The synthesis of 2-[2-(2-Oxoindol-3-yl)hydrazinyl]-1,3-thiazol-4-one involves a multistep process that requires the use of various reagents and catalysts. The most commonly used method for synthesizing this compound is the reaction of 2-oxoindole with thiosemicarbazide in the presence of a suitable catalyst. The resulting product is then treated with an appropriate oxidizing agent to yield the final product.
Applications De Recherche Scientifique
2-[2-(2-Oxoindol-3-yl)hydrazinyl]-1,3-thiazol-4-one has been extensively used in scientific research due to its ability to selectively inhibit the activity of certain enzymes and receptors. It has been shown to have potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
Numéro CAS |
22915-25-9 |
|---|---|
Formule moléculaire |
C11H8N4O2S |
Poids moléculaire |
260.27 g/mol |
Nom IUPAC |
2-[(2-hydroxy-1H-indol-3-yl)diazenyl]-1,3-thiazol-4-one |
InChI |
InChI=1S/C11H8N4O2S/c16-8-5-18-11(13-8)15-14-9-6-3-1-2-4-7(6)12-10(9)17/h1-4,12,17H,5H2 |
Clé InChI |
AHULYAQAIQPYFY-UHFFFAOYSA-N |
SMILES isomérique |
C1C(=O)N=C(S1)NNC2=C3C=CC=CC3=NC2=O |
SMILES |
C1C(=O)N=C(S1)N=NC2=C(NC3=CC=CC=C32)O |
SMILES canonique |
C1C(=O)N=C(S1)N=NC2=C(NC3=CC=CC=C32)O |
Autres numéros CAS |
22915-25-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




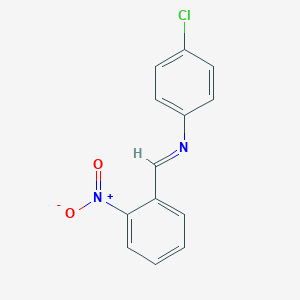
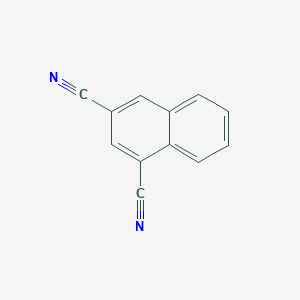
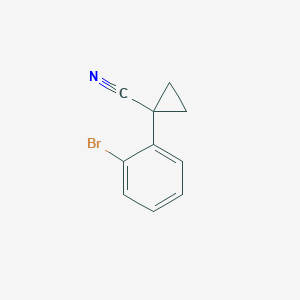
![(1S,3R,5R)-3-fluoro-8-methyl-8-azabicyclo[3.2.1]octan-2-one](/img/structure/B177750.png)

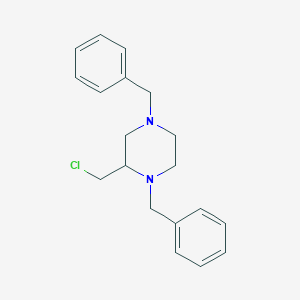

![1-[2-(2-Hydroxypropoxy)phenoxy]propan-2-ol](/img/structure/B177758.png)
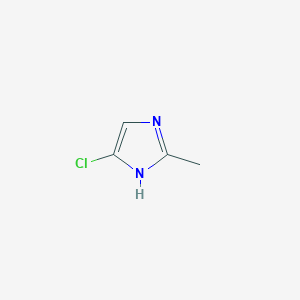
![N-Methyl-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B177769.png)

![Ethyl 7-hydroxy-5-methylpyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B177775.png)
